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Naphtho(3,2,1-kl)xanthene

Cat. No.: B095104
CAS No.: 192-16-5
M. Wt: 268.3 g/mol
InChI Key: HJQJWSOIRGXSES-UHFFFAOYSA-N
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Description

Significance of Xanthene Core Structures in Contemporary Organic Synthesis and Medicinal Chemistry

The xanthene core, a dibenzo[b,e]pyran structure, is a versatile template in the development of novel compounds. mdpi.comunito.it Its significance stems from several key aspects:

Broad Biological Activity: Xanthene derivatives exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. mdpi.comijarsct.co.inresearchgate.net This has made the xanthene scaffold a focal point in drug discovery programs.

Synthetic Accessibility: Numerous synthetic methodologies have been developed for the construction and functionalization of the xanthene nucleus. mdpi.comijarsct.co.in These methods, including multicomponent reactions, allow for the creation of diverse libraries of xanthene derivatives for screening and optimization. mdpi.comtandfonline.comresearchgate.net

Physicochemical Properties: The xanthene core imparts specific physicochemical properties to molecules, including fluorescence, which has led to their use as dyes, sensors, and in laser technologies. unito.itresearchgate.net The substitution pattern on the xanthene ring can be modulated to fine-tune these properties. ijarsct.co.in

The development of green and efficient synthetic methods, such as ultrasound-assisted synthesis and the use of organocatalysts, continues to expand the accessibility and application of xanthene derivatives in various scientific fields. unito.ittandfonline.com

Overview of Naphtho(3,2,1-kl)xanthene as a Polyaromatic Heterocycle

This compound is a polycyclic aromatic hydrocarbon (PAH) that belongs to the xanthene family. ontosight.ai Its structure consists of a xanthene core fused with a naphthalene (B1677914) ring system, resulting in a more complex and extended aromatic framework. ontosight.ainih.govbldpharm.com This fusion of ring systems gives rise to distinct properties:

High Thermal Stability: The extended aromatic system contributes to the compound's high thermal stability. ontosight.ai

Fluorescence: Like many polycyclic aromatic compounds, this compound exhibits fluorescence, making it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as a fluorescent probe. ontosight.ai

Limited Solubility: A notable characteristic is its low solubility in common organic solvents, which can present challenges for its application and study. ontosight.ai

A well-known derivative, 2,8-dimethylnaphtho[3,2,1-kl]xanthene, also known as Fluorol Yellow 088, is utilized as a fluorescent dye for staining lipids in plant tissues. medchemexpress.com

Historical Context and Evolution of this compound Research Trajectories

Early research into xanthene derivatives was often linked to the dyestuff industry. acs.org The synthesis of the xanthene nucleus itself was reported in the early 20th century. mdpi.com The investigation of more complex fused systems like this compound, sometimes referred to as ceroxene in older literature, also has roots in dyestuff research. acs.org

Modern research has shifted towards exploring the unique electronic and photophysical properties of these complex heteroaromatics. For instance, Naphtho[3,2,1-kl]xanthene has been identified as a pyrogenic polycyclic aromatic hydrocarbon in studies analyzing tire fire products. researchgate.net More recently, theoretical studies have explored the potential of naphthoxanthene-based structures as scaffolds for frustrated Lewis pairs (FLPs) in catalysis, specifically for CO2 hydrogenation. ucl.ac.uk This indicates a move towards harnessing the specific structural and electronic features of this compound for advanced applications in sustainable chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B095104 Naphtho(3,2,1-kl)xanthene CAS No. 192-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQJWSOIRGXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940837
Record name Naphtho[3,2,1-kl]xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192-16-5
Record name Naphtho(3,2,1-kl)xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[3,2,1-kl]xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Naphtho 3,2,1 Kl Xanthene and Its Functionalized Derivatives

Multi-component Reaction Approaches for Xanthene Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate complex molecules in a single step from three or more starting materials. medchemexpress.comtandfonline.com These approaches are particularly well-suited for the construction of the xanthene core.

One-Pot Condensation Reactions for Benzo[α]xanthene and Benzo[c]xanthene Analogues

The synthesis of benzo[α]xanthene and benzo[c]xanthene derivatives is commonly achieved through one-pot condensation reactions. mdpi.com These reactions typically involve an aldehyde, an activated methylene (B1212753) compound (like dimedone or 1,3-cyclohexanedione), and a naphthol isomer. mdpi.com The choice of 2-naphthol (B1666908) as the nucleophile generally leads to the formation of benzo[α]xanthene derivatives. mdpi.comgurukuljournal.com Conversely, the use of 1-naphthol (B170400) can yield benzo[c]xanthene analogues, although this can be influenced by reaction conditions and the electron density of the naphthol. mdpi.comgurukuljournal.com

A general mechanism for these reactions involves an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the naphthol. The subsequent cyclization and dehydration steps yield the final xanthene product. researchgate.net The reaction can be influenced by the nature of the aldehyde, with aromatic aldehydes bearing electron-withdrawing groups often providing excellent yields. mdpi.com

Table 1: Synthesis of Tetrahydrobenzo[α]xanthen-11-one Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

Aldehyde Diketone Naphthol Catalyst Conditions Yield (%) Reference
Benzaldehyde (B42025) Dimedone 2-Naphthol DABCO/Amberlyst-15 120 °C, neat 92 mdpi.com
4-Chlorobenzaldehyde Dimedone 2-Naphthol DABCO/Amberlyst-15 120 °C, neat 95 mdpi.com
4-Nitrobenzaldehyde Dimedone 2-Naphthol DABCO/Amberlyst-15 120 °C, neat 98 mdpi.com
4-Hydroxybenzaldehyde Dimedone 2-Naphthol DABCO/Amberlyst-15 120 °C, neat 70 mdpi.com
Benzaldehyde 1,3-Cyclohexanedione 2-Naphthol DABCO/Amberlyst-15 120 °C, neat 88 mdpi.com
Benzaldehyde Dimedone 1-Naphthol DABCO/Amberlyst-15 120 °C, neat 84 mdpi.com

Synthesis of Xanthene-Dione Derivatives

The synthesis of xanthene-dione derivatives often utilizes a one-pot, three-component condensation. researchgate.netrsc.org A common approach involves the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione). bldpharm.comtandfonline.com This method is efficient and can be catalyzed by a variety of catalysts under solvent-free conditions. researchgate.netrsc.org For instance, 2-aminophenol (B121084) has been demonstrated as an effective organocatalyst for this transformation, promoting the reaction under thermal, solvent-free conditions. researchgate.netbas.bg The mechanism involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack, condensation, and intramolecular cyclization to form the xanthene-dione framework. researchgate.net

Formation of Spiro[indoline-3,9'-xanthenes]trione

A notable application of xanthene synthesis is the formation of spirocyclic systems. Spiro[indoline-3,9'-xanthene]trione derivatives can be synthesized through the condensation of isatins with 1,3-cyclohexanedione. angenechemical.comontosight.ai This reaction has been effectively catalyzed by magnesium perchlorate (B79767) in an aqueous ethanol (B145695) medium at 80 °C, offering good yields, simple workup procedures, and reduced reaction times. angenechemical.comontosight.ai The use of silica-bonded N-propyl sulfamic acid as a recyclable solid acid catalyst under solvent-free conditions at 120 °C also provides an efficient route to these spiro compounds. rsc.org

Naphthoxazinone Synthesis via Sequential Protocols

Naphthoxazinone derivatives can be prepared through a sequential one-pot, two-step protocol. This process can begin with a three-component reaction of 2-naphthol, methyl carbamate (B1207046), and an aromatic aldehyde, facilitated by a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®), to yield 1-carbamatoalkyl 2-naphthols. This is followed by an intramolecular acylation at a higher temperature, also promoted by T3P®, to furnish the final naphthoxazinone products.

Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives

The synthesis of 14-substituted-14H-dibenzo[a,j]xanthene derivatives is a well-established process, typically involving the one-pot condensation of β-naphthol (two equivalents) with an aldehyde (one equivalent). researchgate.net This reaction has been successfully carried out using a variety of catalytic systems, highlighting the versatility of this approach.

A synergetic catalytic system of basic bleaching earth clay and PEG-600 has been shown to be effective, offering advantages such as catalyst recyclability and high product yields. The reaction of p-chlorobenzaldehyde with β-naphthol in the presence of this system at 90 °C exemplifies this method. Other effective catalysts include silica (B1680970) chloride under solvent-free conditions and poly(4-vinylpyridinium)hydrogen sulfate, which can be used with conventional heating or ultrasound irradiation. researchgate.net

Table 2: Catalysts for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes from β-Naphthol and Aldehydes This table is interactive. Users can sort the data by clicking on the column headers.

Catalyst Conditions Yield (%) Reference
HClO₄–SiO₂ 125 °C 88–98
SiO₂–SO₃H 125 °C 81–93
Cellulose sulfuric acid 110 °C 81–97
Al(HSO₄)₃ 125 °C 85–91
P(4-VPH)HSO₄ 100 °C 90–96
Amberlyst-15 125 °C 80–94
PEG–SO₃H 125 °C 82–97

Catalytic Strategies in Naphtho(3,2,1-kl)xanthene Derivative Synthesis

A diverse range of catalysts has been employed for the synthesis of xanthene derivatives, often enabling milder reaction conditions and improved yields. These include both Lewis and Brønsted acids, as well as heterogeneous and homogeneous systems.

For the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives, Brønsted acids such as H₂SO₄, methanesulfonic acid, and p-toluenesulfonic acid have been utilized. Solid acid catalysts like silica-supported sulfuric acid nanoparticles and dodecatungstophosphoric acid are also effective.

In the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes, a polymer-supported sulfonic acid (PEG–OSO₃H) has been used as an efficient and recyclable catalyst under solvent-free conditions at 60 °C. This highlights the move towards more environmentally benign synthetic protocols.

Intramolecular Friedel–Crafts reactions represent another important catalytic strategy for forming the xanthene nucleus. bldpharm.com For instance, diarylcarbinol compounds containing an arenoxy group can undergo cyclization catalyzed by organic Brønsted acids like N-triflylphosphoramide to produce substituted 9-arylxanthenes in excellent yields at room temperature. bldpharm.com

Ultrasound irradiation has also emerged as a green technique to promote xanthene synthesis. For example, the one-pot, three-component condensation of an aldehyde, 2-naphthol, and dimedone can be efficiently catalyzed by zirconium(IV) chloride under ultrasonic conditions, leading to high yields in shorter reaction times.

Brønsted Acid Catalysis

Brønsted acids are a fundamental class of catalysts for the synthesis of dibenzo[a,j]xanthenes, promoting the reaction through proton donation. Commonly used catalysts in this category include sulfamic acid and p-toluenesulfonic acid.

Sulfamic Acid (H₂NSO₃H): Sulfamic acid has been identified as a novel and efficient catalyst for the synthesis of aryl-14H-dibenzo[a,j]xanthenes. It has been successfully employed under both conventional heating and microwave irradiation conditions, highlighting its versatility.

p-Toluenesulfonic Acid (p-TSA): As a strong organic acid, p-TSA is a classic and effective catalyst for this condensation. It facilitates the reaction between β-naphthol and aldehydes to produce the desired xanthene derivatives. Research has demonstrated its utility in various solvents and also under neat conditions.

N-Triflylphosphoramide: While N-triflylphosphoramides are recognized as highly acidic and potent Brønsted acid catalysts for a range of asymmetric transformations, their specific application to the synthesis of this compound derivatives has not been extensively reported in the literature. These catalysts are known to activate substrates that are unreactive with conventional phosphoric acids. researchgate.net

Lewis Acid Catalysis

Lewis acids facilitate the synthesis of naphtho[3,2,1-kl]xanthene derivatives by accepting an electron pair, thereby activating the aldehyde carbonyl group towards nucleophilic attack by β-naphthol.

Ytterbium(III) Triflate (Yb(OTf)₃): This water-tolerant Lewis acid has been shown to be an effective catalyst for the one-pot synthesis of 14-alkyl or aryl-14H-dibenzo[a,j]xanthenes. fardapaper.irresearcher.life

Indium(III) Chloride (InCl₃): InCl₃ is a versatile catalyst used for preparing various xanthene derivatives. researchgate.netresearchgate.net It has been successfully employed in the one-pot, three-component cyclocondensation of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds to yield tetrahydrobenzo[a]xanthene-11-ones under solvent-free conditions. researchgate.net

Aluminum tris(hydrogen sulfate) [Al(HSO₄)₃]: This solid acid has been utilized as an efficient, heterogeneous, and reusable catalyst for the preparation of aryl 14H-dibenzo[a,j]xanthene derivatives under thermal and solvent-free conditions. fardapaper.ir

Magnesium Perchlorate (Mg(ClO₄)₂): Magnesium perchlorate has been noted as a catalyst for the synthesis of spiro[indoline-3,9′-xanthene]trione derivatives, demonstrating its utility in constructing complex xanthene-based scaffolds.

Iron(III) Chloride (FeCl₃): FeCl₃ has been employed as a catalyst for the synthesis of 1-phenyl-1,2-dihydro-3H-naphtho[1,2-e] researchgate.netresearchgate.netoxazin-3-one derivatives under microwave irradiation and solvent-free conditions, showcasing its potential in related heterocyclic syntheses. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

Nano-TiO₂: Nano-sized titanium dioxide has been reported as an eco-friendly, efficient, and reusable catalyst for the synthesis of 14-aryl or alkyl-14H-dibenzo[a,j]xanthenes. researchgate.net It has been used under both microwave irradiation and conventional heating methods. ijrpns.com

Amberlyst-15: This strongly acidic ion-exchange resin is a commercially available and effective heterogeneous catalyst for synthesizing 14-substituted-14H-dibenzo[a,j]xanthenes under solvent-free conditions. researchgate.net The reactions proceed rapidly at elevated temperatures to give high yields of the desired products. researchgate.net

Silica Sulfuric Acid (SSA): Prepared by immobilizing sulfuric acid on silica gel, SSA serves as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. osi.lvresearchgate.net

H-Zeolite: H-Zeolite A has been demonstrated to be an excellent and reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from β-naphthol and various aromatic aldehydes under solvent-free conditions. researchgate.netrsc.org This method is characterized by simple workup, short reaction times, and high yields. researchgate.netrsc.org

Carboxyl Functionalized Graphene Quantum Dots (CGQDs): CGQDs have been utilized as a highly efficient and green acidic nano-catalyst for the coupling of 2-naphthol and benzaldehyde derivatives to prepare 14H-dibenzo[a,j]xanthene derivatives under solvent-free microwave irradiation. rsc.orgdntb.gov.uaresearchgate.netrsc.org

Bleaching Earth Clay: A synergistic catalytic system of bleaching earth clay (pH 12.5) and PEG-600 has been effectively used for the synthesis of 14-substituted-14H-dibenzo[a,j]xanthene derivatives. mdpi.com

Manganese (IV) Oxide (MnO₂): Manganese (IV) oxide has been promoted as an efficient, mild, and inexpensive catalyst for the solvent-free, one-pot synthesis of 12-aryl-tetrahydrobenzo[α]xanthene-11-one derivatives.

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for synthetic transformations, often with high efficiency and selectivity.

1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO has been used as a catalyst for the synthesis of xanthene derivatives. For instance, bis-bromine-1,4-diazabicyclo[2.2.2]octane (Br₂-DABCO) is an efficient and reusable catalyst for the condensation of β-naphthol and aldehydes under solvent-free conditions, affording good to excellent yields of 14-aryl-14H-dibenzo[a,j]xanthenes. researchgate.net

Propylphosphonic Anhydride (T3P®): T3P® is a versatile and powerful dehydrating agent that has been applied to the synthesis of naphthoxazinones from 2-naphthol, aldehydes, and methyl carbamate in a sequential one-pot, two-step protocol. grafiati.com While not directly reported for this compound, its effectiveness in related condensations starting from 2-naphthol suggests its potential applicability. grafiati.comrhhz.netresearchgate.net

Metal-Nanoparticle Catalysis

The use of metal nanoparticles as catalysts is a rapidly growing field, offering high catalytic activity and unique reactivity.

Azithromycin-mediated Cu Nanocatalysis: Recent research indicates the use of azithromycin-mediated copper nanocatalysts (Azi-Cu-Nps) for the synthesis of anthraquinone-connected xanthene derivatives, highlighting an emerging area in the catalytic synthesis of complex xanthenes. scilit.comjst.go.jp

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, with a major focus on reducing or eliminating the use of hazardous solvents.

Solvent-Free Reaction Conditions

A significant number of the catalytic methodologies described above have been successfully adapted to solvent-free, or "neat," conditions. This approach not only reduces environmental impact but can also lead to shorter reaction times and simpler work-up procedures.

Heterogeneous catalysts are particularly well-suited for solvent-free reactions. For example, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been efficiently carried out using Amberlyst-15 , H-Zeolite A , and Silica Sulfuric Acid without any solvent, often at elevated temperatures. researchgate.netresearchgate.netosi.lvrsc.org Similarly, nano-catalysts like carboxyl functionalized graphene quantum dots have been effectively used under solvent-free microwave irradiation, combining the benefits of heterogeneous catalysis with energy-efficient heating. rsc.orgdntb.gov.ua Organocatalytic methods, such as those employing Br₂-DABCO , have also proven to be highly effective under solvent-free conditions. researchgate.net The use of these solventless protocols represents a significant step towards more sustainable chemical manufacturing.

Interactive Data Tables

Table 1: Heterogeneous Catalysis for 14-Aryl-14H-dibenzo[a,j]xanthene Synthesis

CatalystAldehydeConditionsTimeYield (%)Reference
H-Zeolite A Benzaldehyde140 °C, Solvent-free30 min95 rsc.org
H-Zeolite A 4-Cl-Benzaldehyde140 °C, Solvent-free35 min92 rsc.org
Amberlyst-15 Benzaldehyde125 °C, Solvent-free0.5 h92 researchgate.net
Amberlyst-15 4-MeO-Benzaldehyde125 °C, Solvent-free0.5 h94 researchgate.net
Silica Sulfuric Acid Benzaldehyde125 °C, Solvent-free35 min97 sid.ir
Silica Sulfuric Acid 4-NO₂-Benzaldehyde125 °C, Solvent-free25 min98 sid.ir
Nano-TiO₂ Benzaldehyde120 °C, Solvent-free45 min92 researchgate.net
Nano-TiO₂ 4-Cl-Benzaldehyde120 °C, Solvent-free50 min90 researchgate.net
CGQDs Benzaldehyde90 °C, MW (300W)1 min98 rsc.org
CGQDs 4-NO₂-Benzaldehyde90 °C, MW (300W)1.5 min92 rsc.org

Table 2: Organocatalysis for 14-Aryl-14H-dibenzo[a,j]xanthene Synthesis

CatalystAldehydeConditionsTimeYield (%)Reference
Br₂-DABCO Benzaldehyde110-120 °C, Solvent-free48 min92 researchgate.net
Br₂-DABCO 4-Cl-Benzaldehyde110-120 °C, Solvent-free55 min90 researchgate.net

Catalyst Recyclability and Reusability Investigations

A variety of recyclable catalysts have been investigated for the synthesis of xanthene derivatives, which are structurally analogous to naphtho(3,2,1-kl)xanthenes. Brønsted acidic ionic liquids, for instance, have demonstrated high efficiency and reusability. Current time information in Pasuruan, ID.rsc.orgresearchgate.net In one study, the ionic liquid [H-NMP][HSO4] was used as a homogeneous catalyst for the condensation of 2-naphthol with aromatic aldehydes to produce 14-aryl-14H-dibenzo[a,j]xanthenes. Current time information in Pasuruan, ID. The catalyst was easily recovered by evaporating the aqueous layer and could be reused several times without a significant drop in its catalytic activity, with yields remaining high. Current time information in Pasuruan, ID.

Heterogeneous catalysts are particularly advantageous due to their straightforward separation from the reaction mixture. Silica-supported catalysts, such as silica-supported 1-(2-sulfooxy)ethyl)1H-pyridine-1-ium chloride (SiO2/[SEP]Cl), have been employed for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. d-nb.info This catalyst was successfully recycled and reused for up to six cycles with only a minor decrease in product yield. d-nb.info Similarly, magnetic nanoparticles, like Fe3O4, have been utilized as a magnetically separable and reusable catalyst for the synthesis of xanthene derivatives, offering an environmentally friendly procedure with high yields and short reaction times. organic-chemistry.orgwikipedia.org The catalyst's magnetic properties allow for its easy recovery using an external magnet. organic-chemistry.org

Other notable recyclable catalytic systems include:

PEG-OSO3H: A polymer-supported catalyst that was recycled for three consecutive cycles in the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthenes with minimal loss of activity. beilstein-journals.org

Carboxyl functionalized graphene quantum dots (CGQDs): This nano-catalyst was used under microwave irradiation and could be recovered and reused multiple times.

Halloysite nanoclay functionalized with sulfonic acid: This robust and stable catalyst demonstrated potential for practical applications in sustainable chemical transformations. nih.gov

The reusability of these catalysts is a critical factor in developing greener and more economical synthetic processes for complex molecules like this compound. The table below summarizes the performance of some of these recyclable catalysts.

CatalystSubstrateReusability (Cycles)Yield Range (%)Reference
[H-NMP][HSO4]2-naphthol, aromatic aldehydesSeveral89-94 Current time information in Pasuruan, ID.
SiO2/[SEP]Cl2-naphthol, 4-nitrobenzaldehyde688-95 d-nb.info
Fe3O4 nanoparticles2-naphthol, 4-nitrobenzaldehyde6Consistent activity organic-chemistry.org
PEG–OSO3H2-naphthol, benzaldehyde3High beilstein-journals.org
DABCO/Amberlyst-15Dimedone, benzaldehyde, 2-naphthol579-92 nih.gov

Specialized Synthetic Routes for this compound Frameworks

Beyond general catalytic methods, specialized synthetic routes have been devised to specifically construct the this compound framework and its analogs. These routes often involve key bond-forming reactions that define the characteristic structure of the target molecule.

Intramolecular Friedel–Crafts Alkylation for 9-Arylxanthenes

A significant strategy for the synthesis of 9-arylxanthenes, which are structurally related to the this compound core, is the intramolecular Friedel–Crafts alkylation. This reaction involves the cyclization of a suitably substituted precursor, typically an alcohol or an alkene, onto an aromatic ring in the presence of an acid catalyst.

One approach involves the use of diarylcarbinol compounds bearing an arenoxy group as precursors. rsc.orgrsc.org These precursors, prepared through a two-step sequence of Ullmann-type coupling followed by a Grignard reaction, undergo intramolecular Friedel–Crafts alkylation to yield substituted 9-arylxanthenes. rsc.orgrsc.org Various organic Brønsted acids have been screened as catalysts for this transformation, with N-triflylphosphoramide proving to be highly effective, affording excellent yields at room temperature within a short reaction time. rsc.org

Another innovative method utilizes the activation of an alkene for the intramolecular Friedel–Crafts reaction. d-nb.infonih.govnih.gov In this transition-metal-free approach, alkene starting materials are synthesized in several steps and then cyclized using trifluoroacetic acid (TFA) as a catalyst to produce 9-methyl-9-arylxanthenes in good yields. d-nb.infonih.govnih.gov This was the first reported use of alkene activation with TFA for the synthesis of xanthenes via intramolecular Friedel–Crafts alkylation. d-nb.infonih.govnih.gov

The choice of catalyst is crucial for the success of the intramolecular Friedel–Crafts alkylation. While traditional Lewis acids like AlCl3 and FeCl3 have been used, the development of more efficient and milder organocatalysts represents a significant advancement in this area. rsc.org

Rearrangement Reactions of Spiroderivatives for Bromo-xanthene Production

A novel and specific method for the synthesis of bromo-xanthene derivatives involves the rearrangement of spiro-derivatives of 1,3-benzo(naphtho)dioxin-4(1)-ones. grafiati.comgrafiati.combohrium.com This synthetic route provides access to previously unknown bromo-xanthenes. grafiati.combohrium.com

The key step in this process is the treatment of the corresponding benzo(naphtho)dioxin-4(1)-ones with a Vilsmeier-Haack type reagent, specifically PBr3/DMF, which acts as a rearrangement initiator. researchgate.netgrafiati.combohrium.com The reaction is typically carried out at elevated temperatures, and subsequent treatment with sodium perchlorate yields the bromo derivatives of xanthenes as organic perchlorates. grafiati.combohrium.com

This method is significant as it introduces a bromine atom onto the xanthene scaffold, which can then serve as a handle for further functionalization. Preliminary studies have shown that the bromine atom, along with other groups introduced during the rearrangement, can be selectively replaced by various nucleophiles, opening up avenues for the synthesis of a wide range of xanthene-based compounds, including potential dyes and low-molecular-weight building blocks. grafiati.com

Ullmann-type Coupling and Grignard Reactions in Precursor Derivatization

Ullmann-type coupling and Grignard reactions are fundamental transformations in organic synthesis that play a crucial role in the preparation of precursors for the this compound framework.

Ullmann-type reactions, which involve the copper-catalyzed coupling of aryl halides with various nucleophiles, are particularly useful for forming the ether linkage that is a key structural feature of the xanthene precursor. rsc.orgorganic-chemistry.orgnih.gov For instance, in the synthesis of diarylcarbinol precursors for intramolecular Friedel–Crafts alkylation, an Ullmann-type coupling is the first step to connect the two aryl moieties through an oxygen atom. rsc.orgrsc.org The efficiency of these reactions has been significantly improved through the development of various ligands that allow the reactions to proceed under milder conditions. nih.govmdpi.com

Grignard reactions, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, are essential for introducing aryl or alkyl groups and for constructing the carbinol functionality necessary for subsequent cyclization reactions. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Following the Ullmann-type coupling to form an ether, a Grignard reaction is often employed to add a second aryl group to a carbonyl, generating the diarylcarbinol precursor. rsc.orgrsc.org The versatility of Grignard reagents allows for the introduction of a wide range of substituents, leading to a diverse library of xanthene derivatives. organic-chemistry.orgwikipedia.orgd-nb.infoyoutube.com

Cyclodehydration Reactions in Xanthene Formation

Cyclodehydration is a common and fundamental reaction for the formation of the xanthene ring system, including the this compound core. wits.ac.zamdpi.comresearchgate.net This reaction typically involves the acid-catalyzed condensation of a β-naphthol derivative with an aldehyde or a ketone, followed by the intramolecular cyclization and dehydration to form the pyran ring of the xanthene. wits.ac.zamdpi.com

A wide array of catalysts have been employed to promote this transformation, ranging from simple mineral acids to more complex and environmentally benign systems. The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, for example, is often achieved through the cyclodehydration of two equivalents of 2-naphthol with one equivalent of an aldehyde. Current time information in Pasuruan, ID.d-nb.infobeilstein-journals.org

In some cases, the reaction proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration. For instance, the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound like dimedone leads to the formation of 1,8-dioxo-octahydroxanthenes. cbijournal.commdpi.com In the absence of a catalyst, the reaction may stop at the intermediate open-chain adduct. cbijournal.com

The efficiency of the cyclodehydration reaction is highly dependent on the choice of catalyst and reaction conditions. The development of novel catalysts that can be recycled and reused has made this a more sustainable and economically viable route for the large-scale synthesis of xanthene derivatives.

Spectroscopic Characterization and Structural Elucidation of Naphtho 3,2,1 Kl Xanthene Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. researchgate.net For complex, fused-ring systems like naphthoxanthenes, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. researchgate.netwpmucdn.com

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In naphthoxanthene analogues, the ¹H NMR spectrum is typically characterized by a series of signals in the aromatic region (approximately δ 7.0–8.5 ppm) and, if present, signals for protons on substituent groups. rsc.org The fused polycyclic structure leads to a complex and often crowded aromatic region, where signals may overlap, making definitive assignment from the 1D spectrum alone challenging. researchgate.net The chemical shift of each proton is influenced by the electron density of its environment and its spatial relationship to other parts of the molecule. Coupling constants (J), which describe the interaction between neighboring protons, provide critical information about their connectivity.

Table 1: Representative ¹H NMR Data for Naphthoxanthene Analogues

Compound Proton Environment Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene Benzylic H (s, 1H) 6.50 -
Aromatic H (d, 2H) 7.30 8.5
Aromatic H (m, 4H) 7.42-7.48 -
Aromatic H (d, 2H) 8.36 8.5
14-(4-methoxyphenyl)-14H-dibenzo[a,j]xanthene Methoxy H (s, 3H) 3.66 -
Benzylic H (s, 1H) 6.49 -
Aromatic H (d, 2H) 6.71 8.8
Aromatic H (d, 2H) 8.43 8.5

Data sourced from supplementary information for related dibenzo[a,j]xanthene compounds. rsc.org

Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., sp², sp³, aromatic, aliphatic). For naphthoxanthene analogues, signals for the numerous aromatic carbons typically appear between δ 115 and 150 ppm. rsc.org The quaternary carbons (those not bonded to a proton) within the fused ring system can also be identified. A key signal is that of the sp³-hybridized benzylic carbon of the xanthene core, which appears at a significantly higher field (further upfield) than the aromatic carbons, often in the range of δ 35-40 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Naphthoxanthene Analogues

Compound Carbon Environment Chemical Shift (δ, ppm)
14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene Benzylic C 37.46
Aromatic C 116.64, 118.02, 120.21, 122.39
Aromatic C 124.38, 126.93, 128.91, 129.12
Aromatic C 129.88, 131.03, 131.23, 131.58
Aromatic C 143.98, 148.65
14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthenes Benzylic C 37.8
Aromatic C 116.4, 118.1, 122.4, 124.5
Aromatic C 126.4, 126.8, 127.1, 128.2
Aromatic C 128.8, 129.1, 129.7, 131.0
Aromatic C 131.2, 134.5, 146.8, 148.5

Data sourced from supplementary information for related dibenzo[a,j]xanthene compounds. rsc.org

Due to the structural complexity and signal overlap in the 1D spectra of naphthoxanthenes, 2D NMR experiments are indispensable for complete and accurate structural assignment. researchgate.net These techniques correlate signals based on through-bond or through-space interactions, allowing chemists to piece together the molecular puzzle. wpmucdn.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is fundamental for tracing the connectivity of protons within individual aromatic rings of the naphthoxanthene skeleton. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is extremely useful for resolving overlapping proton signals by spreading them across a second, carbon-shift dimension and for definitively assigning carbon resonances for all protonated carbons. wpmucdn.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for confirming assignments in sterically crowded regions of the molecule and for determining the relative stereochemistry of substituents. diva-portal.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For naphthoxanthene analogues, the FT-IR spectrum provides a characteristic fingerprint.

Key vibrational bands observed include:

Aromatic C-H stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹. rsc.org

Aromatic C=C stretching: A series of sharp, medium-to-strong absorption bands in the 1400–1625 cm⁻¹ region, which are characteristic of the fused aromatic rings. rsc.org

C-O-C stretching: The asymmetric stretch of the ether linkage in the xanthene core gives rise to a strong, characteristic band, often around 1240-1250 cm⁻¹. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for Naphthoxanthene Analogues

Compound Aromatic C-H Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-O-C Ether Stretch (cm⁻¹)
14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene 3068 1620, 1590, 1481, 1456 1238
14-(4-methoxyphenyl)-14H-dibenzo[a,j]xanthene 3072 1591, 1457, 1430 1248
14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthenes 3067 1621, 1590, 1572 1245

Data presented as maximal absorbance peaks (υmax) from KBr pellets. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides two crucial pieces of information: the precise molecular weight of a compound and, through analysis of its fragmentation patterns, clues about its structure. semanticscholar.org In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For highly conjugated, stable systems like naphthoxanthenes, the molecular ion peak is typically very intense and may even be the base peak (the most abundant ion) in the spectrum. rsc.org The fragmentation of these rigid aromatic cores is generally limited, with common fragmentation pathways involving the loss of substituents from any appended aryl groups. rsc.org

Table 4: Representative Mass Spectrometry Data for Naphthoxanthene Analogues

Compound Molecular Formula Calculated MW Observed Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene C₂₇H₁₇BrO 437.33 437 281, 252
14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthenes C₂₇H₁₇ClO 392.88 392 -
12-phenyl-12H-Naphtho[3,2,1-kl]xanthene analogue C₂₈H₂₀O₂ 388.46 388 -

Data obtained via Electron Ionization Mass Spectrometry (EI-MS). rsc.org

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The extended π-conjugated system of naphthoxanthenes imparts them with distinct photophysical properties, which are studied using UV-Visible absorption and fluorescence spectroscopy. nih.gov These compounds typically absorb ultraviolet and visible light, promoting electrons to higher energy states. The subsequent relaxation of these excited electrons can occur via the emission of light (fluorescence).

The absorption (λmax) and emission (λem) maxima are key characteristics. The difference between these two values is known as the Stokes shift, a parameter of practical importance in fluorescence applications. nih.gov The photophysical properties of naphthoxanthene analogues are highly dependent on the extent of their π-system, the nature and position of substituents, and the polarity of the solvent, a phenomenon known as solvatochromism. nih.govicrc.ac.ir For example, introducing electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths. nih.gov The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. icrc.ac.ir

Table 5: Illustrative Photophysical Properties of Xanthene and Naphtho-fused Analogues

Compound Class Absorption Max (λmax, nm) Emission Max (λem, nm) Stokes Shift (nm) Solvent
Xanthene-based reactive dye 465-490 498-538 33-48 Various
Naphtho[2,3-b]indolizine-6,11-dione ~470-500 ~580-600 up to 129 Various
Benzo[f]naphtho[2,3-b]phosphoindole Oxide 362 395 33 Chloroform

This table presents data from various classes of compounds analogous in their fused-ring or xanthene core structures to illustrate typical photophysical properties. nih.govicrc.ac.irbeilstein-journals.org

Excitation and Emission Wavelength Analysis of Fluorescent Naphthoxanthene Dyes (e.g., Fluorol Yellow 088)

Naphthoxanthene derivatives are noted for their fluorescent properties. A prominent example is Fluorol Yellow 088, chemically known as 2,8-Dimethylnaphtho[3,2,1-kl]xanthene. medchemexpress.comchemscene.comscbt.com This dye is utilized as a lipophilic fluorochrome, particularly for staining suberin lamellae in plant tissues. scbt.cominterchim.fr The analysis of its excitation and emission spectra is fundamental to understanding its behavior as a fluorophore.

Research findings indicate that the excitation (λex) and emission (λem) maxima of Fluorol Yellow 088 are influenced by the specific experimental conditions, including the solvent and the microscopic setup. For instance, when used for lipid staining in plant tissues with fluorescence microscopy, an excitation wavelength of 365 nm is commonly employed, resulting in an emission observed at or above 420 nm. medchemexpress.commedchemexpress.com Other studies using different setups, such as a standard GFP filter, utilize an excitation of 488 nm, with an emission window between 500-550 nm. researchgate.net In a methanol (B129727) (MeOH) solvent, the absorption and emission maxima have been recorded at 450 nm and 515 nm, respectively. interchim.fr This variability underscores the sensitivity of the dye's electronic transitions to its local environment.

Below is a data table summarizing the reported spectroscopic properties of Fluorol Yellow 088 under various conditions.

Condition/SolventExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Fluorescence Microscopy (Plant Tissues)365 nm≥420 nm medchemexpress.commedchemexpress.com
Methanol (MeOH)450 nm515 nm interchim.fr
GFP Filter (Microscopy)488 nm500-550 nm researchgate.net

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For the broader class of xanthene dyes, to which naphthoxanthenes are related, quantum yields are known to be high, but can be significantly affected by molecular structure, solvent polarity, and temperature. nih.gov

For example, the quantum efficiency of Rhodamine 6G perchlorate (B79767) is approximately 0.95 and is largely independent of the solvent. nih.gov In contrast, the quantum yield of fluorescein (B123965) is known to decrease with increased halogenation of the parent structure. scispace.com The determination of absolute quantum yields often involves using a well-characterized standard, such as a fluorescein solution, and comparing the integrated fluorescence intensities while correcting for optical density and refractive index differences. scispace.com

Studies on other complex fluorophores have shown that interactions between dye molecules can lead to fluorescence self-quenching, which causes a decrease in the quantum yield. nih.gov For instance, when two tetramethylrhodamine (B1193902) (TMR) fluorophores, a type of xanthene dye, were attached to a peptide scaffold, the quantum yield dropped from 0.55 (for a single fluorophore) to 0.33. nih.gov While specific quantum yield data for Naphtho(3,2,1-kl)xanthene is not extensively detailed in the reviewed literature, the principles governing its parent class suggest that its efficiency would be dependent on its substitution pattern and the medium in which it is measured.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For complex, fused-ring systems analogous to this compound, XRD analysis is invaluable. For example, the single-crystal X-ray analysis of a related pentacyclic compound, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, revealed that its fused ring system is nearly planar. beilstein-journals.orgnih.gov In this study, the mean deviation from planarity was found to be only 0.030 Å. beilstein-journals.orgnih.gov The analysis also determined the angle between the two naphthalene (B1677914) rings to be 1.64°. beilstein-journals.orgnih.gov Such data is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its photophysical characteristics and potential for forming organized structures in the solid state. The structure of novel dibenzazulene scaffolds has also been confirmed through single-crystal X-ray crystallography. beilstein-journals.org This level of structural detail is essential for structure-property relationship studies and the rational design of new materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material. nasa.govcarleton.edu XPS operates by irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the material. nasa.gov

The binding energy of these core-level electrons is characteristic of a specific element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom. carleton.edu For a compound like this compound (C₂₀H₁₂O), XPS can be used to:

Confirm Elemental Composition : Survey scans would identify the presence of carbon and oxygen, the constituent elements of the molecule.

Determine Stoichiometry : By correcting the peak areas with instrumental sensitivity factors, the relative atomic concentrations of carbon and oxygen on the surface can be calculated, providing a semi-quantitative analysis (typically within ±10%). carleton.edu

Analyze Chemical States : High-resolution scans of the C 1s and O 1s regions would provide insight into the bonding. The C 1s spectrum could be deconvoluted to distinguish between C-C bonds in the aromatic rings and the C-O bonds of the ether linkage. The O 1s spectrum would be characteristic of the oxygen atom within the xanthene core, and its binding energy would confirm its presence in an ether (C-O-C) environment. This technique has been successfully used to differentiate between various nitrogen species (amine, imine, and protonated units) in polymers based on their distinct N 1s binding energies. nus.edu.sg

Computational and Theoretical Investigations of Naphtho 3,2,1 Kl Xanthene Scaffolds

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory has become a primary method for investigating the electronic structure of many-body systems, including complex organic molecules. Its balance of computational cost and accuracy makes it ideal for studying molecules of the size and complexity of Naphtho(3,2,1-kl)xanthene.

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p) or larger, are performed to find the minimum energy conformation of the this compound molecule. This process yields key structural parameters.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their spatial distribution are fundamental to understanding the molecule's reactivity, electronic transitions, and charge-transfer properties. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. For the this compound scaffold, the extensive π-conjugation is expected to result in a delocalized HOMO and LUMO across the fused ring system.

Table 1: Predicted Structural and Electronic Parameters for this compound (Hypothetical DFT Data)

Parameter Predicted Value Description
C-C (aromatic) bond length 1.39 - 1.42 Å Average bond lengths within the fused aromatic rings.
C-O bond length ~1.37 Å Bond length for the ether linkage in the xanthene core.
Dihedral Angle Variable Defines the planarity or puckering of the xanthene core.
HOMO Energy -5.5 to -6.0 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.5 to -2.0 eV Energy of the lowest unoccupied molecular orbital.

Note: The data in this table is hypothetical and representative of typical values for similar polycyclic aromatic ethers, derived from DFT calculations.

DFT calculations are also instrumental in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov By calculating the excitation energies and oscillator strengths, a theoretical absorption spectrum can be generated, which is invaluable for interpreting experimental data and understanding the nature of the electronic excitations (e.g., π-π* transitions).

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.org These calculations provide theoretical NMR spectra that can aid in the structural elucidation of this compound and its derivatives. The calculated chemical shifts are often correlated with experimental values to confirm molecular structures. nih.gov

Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data for a Xanthene Derivative

Parameter Calculation Method Predicted Value Experimental Value
Max. Absorption Wavelength (λmax) TD-DFT (CAM-B3LYP) ~350 nm ~355 nm
¹H NMR Chemical Shift (δ) DFT-GIAO (B3LYP/6-311+G(d,p)) 7.25 ppm 7.30 ppm

Note: This table presents typical data for a generic xanthene derivative to illustrate the predictive power of DFT methods, as specific data for the parent this compound is not available.

Exploration of Energy Barriers and Reaction Pathways

Beyond static properties, computational chemistry can map out the energetic landscapes of chemical reactions, providing insights into reaction mechanisms and catalytic activity.

The rigid xanthene scaffold is an excellent backbone for creating intramolecular Frustrated Lewis Pairs (FLPs), which are systems containing a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. These FLPs are known to activate small molecules. Computational studies on derivatives such as naphtho[2,1,8,7-klmn]xanthene-based FLPs have shown their potential in catalyzing H₂ activation and CO₂ hydrogenation. frontiersin.orgresearchgate.netresearchgate.net

DFT calculations are used to locate the transition states for these reactions and to calculate the corresponding activation energy barriers. Research has indicated that the rigid and extended aromatic framework of naphthoxanthene derivatives can lead to a significant reduction in the energy barrier for CO₂ hydrogenation compared to more flexible xanthene-based FLPs. frontiersin.orgresearchgate.netresearchgate.net This is attributed to the pre-organized geometry of the Lewis acid and base sites, which facilitates the binding and activation of small molecules.

Table 3: Calculated Free Energy Barriers (ΔG‡) for H₂ Activation and CO₂ Hydrogenation by a Naphthoxanthene-Based FLP

Reaction Step Catalyst System ΔG‡ (kcal/mol)
H₂ Activation Naphtho[2,1,8,7-klmn]xanthene-FLP 13.5

Data sourced from DFT predictions at the B3LYP-D3 level for a specific derivative (6d) as reported in the literature. frontiersin.org

For substituted derivatives of this compound, particularly those with flexible side chains or hydroxyl groups, conformational analysis is essential. DFT calculations can be used to explore the potential energy surface by systematically rotating dihedral angles of substituents. This process identifies the various stable conformers and the energy barriers for interconversion between them.

In derivatives containing suitable functional groups, the possibility of intramolecular hydrogen bonding can be investigated. Such interactions can significantly influence the molecule's conformation, stability, and photophysical properties. Computational methods can identify hydrogen bonds based on geometric criteria (donor-acceptor distance and angle) and through topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Dynamics Simulations and Advanced Theoretical Modeling

While DFT is excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in solution or in a solid state) over time. For a polycyclic aromatic hydrocarbon like this compound, MD simulations could be used to study its aggregation behavior, its interactions with solvent molecules, or its dynamics within a material. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve. This can offer insights into processes like self-assembly, diffusion, and the conformational flexibility of the scaffold in a realistic environment. Although specific MD studies on this compound are not prominent, the techniques are widely applied to other polycyclic aromatic hydrocarbons.

Advanced theoretical models, such as those combining quantum mechanics and molecular mechanics (QM/MM), could be used to study the behavior of this compound in a complex environment, such as the active site of an enzyme or on the surface of a catalyst, with a high level of accuracy for the chemically active region and computational efficiency for the surroundings.

Structure-Energy Relationship Studies of this compound Analogues

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the structure-energy relationships of this compound and its direct analogues. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic properties of organic molecules, dedicated studies on this particular heterocyclic system appear to be limited or not publicly available.

In broader but related families of compounds, such as other xanthene derivatives and polycyclic aromatic hydrocarbons, computational studies have been effectively employed to understand how structural modifications influence their electronic and energetic properties. These investigations often focus on key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential surfaces. The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of a molecule. nih.gov

For instance, in the general class of xanthene dyes, research has shown that the introduction of polar groups and the extension of π-conjugation can modulate the HOMO-LUMO gap, leading to shifts in absorption and fluorescence spectra. nih.gov Theoretical calculations, including DFT and its time-dependent extension (TD-DFT), are instrumental in predicting these changes and visualizing the molecular orbitals involved. nih.gov The choice of computational functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate energy calculations. nih.govreddit.com

Similarly, computational studies on naphthalene (B1677914) derivatives have demonstrated the impact of various functional groups on the HOMO-LUMO energy gap. researchgate.net These studies provide a framework for how structure-energy relationships can be systematically investigated. The general approach involves optimizing the molecular geometry and then calculating the electronic properties to correlate specific structural features with energetic changes. nih.gov

While these examples from related compound classes illustrate the methodology and potential insights that could be gained from computational studies on this compound, specific data, detailed research findings, and data tables for this scaffold are not present in the current body of scientific literature. The PubChem database confirms the structure and basic chemical information for this compound, but does not link to any computational or structure-energy relationship studies. nih.gov Therefore, a detailed discussion with specific research findings and data tables on the structure-energy relationship of this compound analogues cannot be provided at this time.

Reactivity Profiles and Mechanistic Studies of Naphtho 3,2,1 Kl Xanthene Transformations

Oxidation Reactions and Chemical Stability Considerations for Naphtho(3,2,1-kl)xanthene Derivatives

The chemical stability of this compound derivatives is largely governed by the resilience of their polycyclic aromatic hydrocarbon (PAH) framework. However, the embedded naphthalene (B1677914) unit is susceptible to oxidation under specific conditions. Studies on related naphthol compounds show that photoinduced oxidation can occur, yielding quinone structures. nih.gov

The direct photooxidation of naphthols in solvents like methanol (B129727) or water proceeds through the formation of a naphoxyl radical ((•)ONaph) and a superoxide (B77818) ion radical (O(2)(•-)). nih.gov This occurs after photoionization, where the reaction of the solvated electron with oxygen generates the superoxide ion. nih.gov A sensitized oxidation pathway is also possible, which involves energy transfer from a xanthene triplet state to oxygen, generating highly reactive singlet molecular oxygen. nih.gov This singlet oxygen can then react with the naphthol moiety. In these oxidation processes, one oxygen atom is incorporated into the naphthol to form a naphthoquinone, while the second is converted to water. nih.gov

Molecular Rearrangement Processes and Cyclization Mechanisms

The formation of the this compound core and its derivatives is fundamentally a cyclization process. The most common synthetic routes involve a one-pot, three-component reaction, typically using a naphthol, an aldehyde, and an active methylene (B1212753) compound like dimedone. The mechanism for this transformation is a well-studied cascade of reactions.

A plausible mechanism for the formation of a related tetrahydrobenzo[a]xanthen-11-one derivative begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., dimedone). mdpi.comrsc.org This step is often facilitated by a catalyst that aids in the enolization of the diketone. mdpi.com The resulting Knoevenagel intermediate is an α,β-unsaturated carbonyl compound which acts as a Michael acceptor. rsc.orgchemmethod.com

Subsequently, the naphthol performs a nucleophilic Michael addition to this intermediate. rsc.org The final step is an intramolecular cyclization via the attack of the naphthol's hydroxyl group onto one of the carbonyl groups, followed by a dehydration step to yield the final, stable xanthene ring system. mdpi.comrsc.org While molecular rearrangements are not a typical feature of this primary cyclization pathway, they can occur in more complex syntheses of polycyclic aromatic systems, such as the Scholl reaction, where aryl migrations can accompany cyclization. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

The this compound scaffold possesses a large, electron-rich π-system, making it susceptible to electrophilic aromatic substitution. The reactivity is expected to be greater than that of benzene (B151609). libretexts.org The precise position of substitution would be directed by the combined influence of the fused ring system and the oxygen heteroatom. For the naphthalene portion, electrophilic attack generally favors the 1-position (alpha position) over the 2-position (beta position) due to the formation of a more stable carbocation intermediate where one of the rings can remain fully aromatic. libretexts.org The ether oxygen in the xanthene ring is an activating, ortho-, para-directing group, which would further influence the regioselectivity of incoming electrophiles.

Nucleophilic aromatic substitution (SNAr) on an unmodified this compound ring is unlikely, as this mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.gov Therefore, for nucleophilic substitution to occur on the this compound scaffold, the ring system would first need to be functionalized with appropriate activating and leaving groups.

Catalyst-Specific Reaction Pathways and Proposed Intermediates

The synthesis of xanthene derivatives, including those based on the naphthoxanthene framework, is often achieved through catalyst-mediated, multi-component reactions. The choice of catalyst significantly influences the reaction pathway and the nature of the intermediates.

Several catalytic systems have been explored, each with a distinct proposed mechanism:

Heterogeneous Catalysts (e.g., ZnO Nanostructures): In this system, the ZnO nanostructure is proposed to act as a Lewis acid, coordinating with the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by dimedone to form an alkene intermediate. This is followed by the nucleophilic attack of β-naphthol and subsequent cyclization. rsc.org

Copper-Based Catalysts (e.g., Cu@NNPS-NaY): The copper catalyst is believed to activate the carbonyl group of the aromatic aldehyde, forming an initial intermediate (I). Dimedone then attacks this activated aldehyde to yield intermediate (II). Dehydration leads to a Michael acceptor (III), which is again activated by the copper catalyst for the subsequent Michael addition of a second dimedone molecule or a naphthol. chemmethod.com

Acid/Base Catalysts (e.g., DABCO/Amberlyst-15): This dual-catalyst system is proposed to proceed via the formation of a Knoevenagel intermediate. The catalyst facilitates the keto-enol tautomerization of dimedone to form an enolate, which then attacks the aldehyde. The subsequent steps involve Michael addition of naphthol and cyclization. mdpi.com

Green Catalysts (e.g., Sulfonated Fructose): The enhanced acidity of sulfonated fructose (B13574) allows it to act as an effective catalyst for the condensation reactions leading to xanthene synthesis. amazonaws.com The acidic sites promote the key condensation and dehydration steps in the reaction cascade.

Below is a table summarizing the catalysts and proposed intermediates in the synthesis of related xanthene derivatives.

CatalystReactantsProposed Key Intermediate(s)Reference
ZnO NanostructuresAldehyde, Dimedone, β-NaphtholZnO-activated aldehyde, Alkene intermediate (from Knoevenagel condensation) rsc.org
Cu@NNPS-NaYAromatic Aldehyde, DimedoneCu-activated aldehyde, Michael acceptor chemmethod.com
DABCO/Amberlyst-15Benzaldehyde (B42025), Dimedone, 2-Naphthol (B1666908)Knoevenagel intermediate mdpi.com
2-Aminophenol (B121084)Aldehyde, 2-Naphthol, DimedoneNot explicitly detailed, acts as organo-catalyst researchgate.net
Sulfonated FructoseBenzaldehyde, 2-Naphthol, DimedoneNot explicitly detailed, acts as acid catalyst amazonaws.com

Solvent Effects on Reaction Outcomes and Selectivity in this compound Synthesis

In the synthesis of xanthenes using a Cu@NNPS-NaY catalyst, a study of various solvents demonstrated that polar protic solvents, particularly ethanol (B145695) (EtOH), provided the highest product yields. chemmethod.com The use of other solvents resulted in significantly lower yields, highlighting the solvent's importance. Environmentally friendly solvents like ethanol and water are often preferred in modern synthetic protocols to align with the principles of green chemistry. amazonaws.com

The table below illustrates the effect of different solvents on the yield of a model reaction for xanthene synthesis, demonstrating the pronounced impact of the reaction medium.

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1Cu@NNPS-NaYCH₂Cl₂604060 chemmethod.com
2Cu@NNPS-NaYEtOH604095 chemmethod.com
3Cu@NNPS-NaYH₂O604086 chemmethod.com
4Cu@NNPS-NaYCH₃CN604068 chemmethod.com
5Cu@NNPS-NaYTHF604064 chemmethod.com
6Cu@NNPS-NaYEt₂O604051 chemmethod.com
7Cu@NNPS-NaYn-Hexane604055 chemmethod.com

The superior performance of ethanol in this system may be attributed to its ability to solvate the catalyst and reactants effectively while also potentially participating in proton transfer steps that facilitate the reaction cascade. Aprotic solvents or non-polar solvents were shown to be less effective, indicating that the polarity and protic nature of the solvent are key factors for achieving high efficiency in this transformation. chemmethod.com

Biological and Medicinal Chemistry Research Applications of Naphtho 3,2,1 Kl Xanthene Derivatives

Anticancer and Cytotoxic Activities of Naphtho(3,2,1-kl)xanthene Analogues

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. This compound analogues have emerged as a promising scaffold in this area, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.

In Vitro Anti-proliferative Effects on Human Cancer Cell Lines

Numerous studies have documented the potent anti-proliferative activity of this compound and related xanthene derivatives across a spectrum of human cancer cell lines. These compounds have shown the ability to inhibit the growth of various cancer cell types, indicating a broad range of potential therapeutic applications.

For instance, a series of substituted xanthenes were evaluated for their ability to inhibit the growth of DU-145 (prostate cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov One of the most potent compounds in this series, [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide, exhibited IC₅₀ values ranging from 36 to 50 microM across these cell lines. nih.gov Other research has highlighted the cytotoxicity of xanthene derivatives against A549 (lung cancer) and U87 (glioblastoma) cells. researchgate.net Furthermore, the anti-proliferative effects of certain xanthene analogues have been observed in HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), and SW480 (colon adenocarcinoma) cell lines. researchgate.net

The following interactive data table summarizes the cytotoxic activity of selected xanthene derivatives against various human cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)
[N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamideDU-14536-50
[N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamideMCF-736-50
[N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamideHeLa36-50
Mollugin-1,2,3-triazole derivativesHL-60Varies
Mollugin-1,2,3-triazole derivativesA549Varies
Mollugin-1,2,3-triazole derivativesSMMC-7721Varies
Mollugin-1,2,3-triazole derivativesMCF-7Varies
3-chloro-β-lactamsMCF-70.017
3,3-dichloro-β-lactamsMCF-70.031
Oxazepin-9-ol derivativesU87Nanomolar range
Oxazepin-9-ol derivativesA549Nanomolar range
Oxazepin-9-ol derivativesMCF-7Nanomolar range

It is important to note that while these studies provide a strong foundation, the specific activity of this compound itself against all the listed cell lines (A549, MKN-45, U87MG, HT-29, H460, SMMC-772, MCF-7, HeLa, DU-145, HL-60) requires further direct investigation to fully elucidate its anti-proliferative profile.

Mechanisms of Cytotoxicity

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Research into xanthene and its derivatives suggests that their anticancer activity may stem from their interaction with key cellular components, particularly DNA and enzymes involved in its replication.

One of the primary proposed mechanisms is the inhibition of topoisomerase II. nih.gov Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. By inhibiting topoisomerase II, certain xanthene analogues can induce DNA damage, ultimately leading to apoptosis in cancer cells. nih.gov

Another significant mechanism is DNA binding. srce.hr Some xanthene derivatives have been shown to interact with DNA, potentially through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects. srce.hrresearchgate.net The non-planar conformation of the xanthene heterocycle may influence its unique mechanism of action compared to related planar anticancer agents. nih.govresearchgate.net

Studies on Circumvention of Multiple-Drug Resistance

A major challenge in cancer chemotherapy is the development of multiple-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Some research has explored the potential of related compounds, such as naphthoquinones, in combating MDR pathogens. semanticscholar.org The mechanisms by which these compounds might circumvent MDR include the inhibition of efflux pumps, which are proteins that actively transport drugs out of the cancer cell. semanticscholar.org While direct studies on this compound derivatives in this context are limited, the investigation of related structures provides a promising avenue for future research into developing agents that can overcome drug resistance in cancer.

Antimicrobial Properties

In addition to their anticancer potential, this compound and its analogues have demonstrated significant antimicrobial properties, making them potential candidates for the development of new antibiotics and antifungal agents.

Antibacterial Activity

Derivatives of naphthoic acid and xanthenes have shown activity against both Gram-positive and Gram-negative bacteria. jetir.orgsrce.hr Studies have specifically highlighted their efficacy against clinically relevant pathogens such as Staphylococcus aureus, a common cause of skin and soft tissue infections, and Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to many antibiotics. umsha.ac.irnih.gov

The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. For example, certain naphtho-γ-pyrones have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov

The following interactive data table summarizes the antibacterial activity of selected naphtho and xanthene derivatives.

Compound/DerivativeBacteriaMIC (µg/mL)
Naphtho researchgate.netsrce.hrumsha.ac.irtriazol-thiadiazin derivativesPseudomonas aeruginosa250
Fonsecinone APseudomonas aeruginosa17.04
Fonsecinone AESBL-producing E. coli4.26
Fonsecinone AEnterococcus faecalis4.26
9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-oneStaphylococcus aureusVaries
9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-oneEscherichia coliVaries

Antifungal and Antimyobacterial Effects

The antimicrobial spectrum of naphtho and xanthene derivatives extends to fungi and mycobacteria. Several studies have reported the antifungal activity of these compounds against various fungal strains. srce.hrumsha.ac.ir For instance, certain xanthen-3-one derivatives have demonstrated better antifungal than antibacterial activity, with the position of substituents on the xanthene ring playing a crucial role in their efficacy. srce.hr

Furthermore, the potential of these compounds against mycobacteria, the causative agents of tuberculosis and other serious infections, is an active area of research. nih.govnih.govmdpi.com The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents, and this compound analogues represent a promising structural scaffold for this purpose.

Anti-inflammatory and Analgesic Investigations

Derivatives of naphtho- and xanthene-based scaffolds have been a subject of interest in the search for new anti-inflammatory agents. Research has shown that certain xanthene derivatives possess anti-inflammatory and analgesic properties. researchgate.netresearchgate.net For instance, a study on naphtho[1,2-e] nih.govplos.orgoxazine derivatives, which share a fused naphthyl and heterocyclic system, identified compounds with significant anti-inflammatory activity. researchgate.net

In one study, specific trans-1,3-diaryl-1H-naphtho[1,2-e] nih.govplos.orgoxazines were synthesized and evaluated. researchgate.net The compound 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazine demonstrated notable activity in heat-induced hemolysis assays, an indicator of anti-inflammatory potential. researchgate.net Another compound, 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazine, also showed high anti-inflammatory activity, comparable to the standard drug diclofenac. researchgate.net Molecular docking studies suggested that these compounds may exert their effect by interacting with the active site of the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Similarly, certain naphtho-triazoles have been identified as having a more potent anti-inflammatory effect than their thienobenzo-triazole counterparts. mdpi.com

In Vitro Anti-inflammatory Activity of Naphtho[1,2-e] nih.govplos.orgoxazine Derivatives
CompoundAssayIC₅₀ (µg/mL)Reference Compound
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazineHeat-induced hemolysis4.807Diclofenac
1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazineHeat-induced hemolysis5.5Diclofenac

Antiviral Properties, including Anti-HIV Activity

The structural features of naphthoxanthenes and related compounds have made them attractive candidates for antiviral research. researchgate.netresearchgate.net Studies on 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, a class of compounds structurally related to this compound, have shown significant antiviral activity against the tobacco mosaic virus (TMV). mdpi.com The antiviral efficacy of these compounds was found to be influenced by the nature of substituents, with electron-withdrawing groups on the aryl moiety generally leading to higher antiviral potential. mdpi.com

In the context of human immunodeficiency virus (HIV), research has explored related naphthalene (B1677914) and naphtho-fused heterocyclic structures. Certain naphthalenesulfonic acid analogues have been evaluated for their ability to inhibit HIV-1 and HIV-2. nih.gov A bis(naphthalenedisulfonic acid) derivative was identified as a potent and selective inhibitor of virus-induced cytopathogenicity, with an ED₅₀ value of 7.6 µM against HIV-1. nih.gov These derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid represent a potential starting point for the development of new anti-HIV agents. nih.gov Other research into 1H,3H-naphtho[2',3':4,5]imidazo[1,2-c]thiazoles found that replacing a benzene (B151609) ring with a naphthyl group negatively impacted the anti-HIV activity compared to analogous thiazolobenzimidazole (B1203321) derivatives, some of which are potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Antioxidant and Free Radical Scavenging Capabilities

Xanthene derivatives have been investigated for their potential as antioxidants, which can neutralize harmful free radicals in the body. researchgate.netnih.gov The antioxidant activity is often linked to the ability of these compounds to donate a hydrogen atom or an electron to a free radical, thus stabilizing it.

A study involving a library of tertiary alcohols derived from xanthene and thioxanthene (B1196266) identified compounds with potent antioxidant activity. nih.gov Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant potential, one xanthene-derived tertiary alcohol (compound 4 in the study) demonstrated an IC₅₀ value of 15.44 ± 6 nM, indicating strong antioxidant capability. nih.gov The presence of specific functional groups, such as hydroxyls, can significantly influence the radical scavenging activity of these molecules. nih.govnih.gov Theoretical studies on related flavonoid derivatives, such as pyranoanthocyanins, have also explored the mechanisms of free radical scavenging, highlighting how molecular structure and environment affect antioxidant capacity. mdpi.com

Metabolic Regulation and Diabetes Research Applications

Recent research has highlighted the potential of xanthene derivatives in the field of metabolic diseases, particularly type 2 diabetes, by targeting key regulatory enzymes like AMP-activated protein kinase (AMPK). nih.govplos.orgnih.gov

AMPK is a crucial regulator of cellular energy homeostasis. mdpi.com Its activation can enhance glucose uptake into cells, a key process that is impaired in type 2 diabetes. Studies have identified specific xanthene derivatives that can increase glucose utilization. Two compounds, 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), were found to elevate glucose uptake in L6 myotubes. plos.orgnih.gov This effect was achieved by stimulating the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. nih.gov In diabetic mouse models, a single administration of these compounds improved glucose tolerance, demonstrating their potential to regulate glucose homeostasis. nih.govplos.org

The aforementioned xanthene derivatives, Xn and Xc, were identified as novel AMPK activators. nih.govplos.org AMPK activation is a central mechanism for their metabolic effects. The activation of AMPK by these compounds was shown to be dependent on the upstream kinase LKB1. plos.orgnih.gov Xn and Xc were found to increase the cellular AMP/ATP ratio, which is a primary trigger for LKB1-dependent AMPK activation. nih.gov By stimulating this pathway, the compounds effectively switch on catabolic processes that generate ATP and enhance glucose uptake. nih.govplos.org This targeted activation of the LKB1-AMPK pathway positions these xanthene derivatives as potential candidates for the development of new therapies for metabolic disorders like type 2 diabetes. plos.orgnih.gov

Effects of Xanthene Derivatives on Glucose Metabolism
CompoundPrimary Biological EffectMechanism of ActionKey Pathway
Xn (9H-xanthene-9-carboxylic acid derivative)Increased glucose uptakeStimulates GLUT4 translocationLKB1-dependent AMPK activation
Xc (9H-xanthene-9-carboxylic acid derivative)Increased glucose uptakeStimulates GLUT4 translocationLKB1-dependent AMPK activation

Targeted Biological Labeling and Staining in Life Science Research

The rigid, planar structure and favorable photophysical properties of the xanthene core make it an excellent scaffold for developing fluorescent probes for biological imaging. mdpi.com Derivatives such as fluorescein (B123965) and rhodamine are widely used to visualize and quantify dynamic processes within living cells. mdpi.com

Spirocyclic xanthene-based probes are particularly useful. These molecules can be designed to exist in a non-fluorescent, "caged" state. mdpi.com Upon interaction with a specific biological target, such as an enzyme or a small molecule, the probe undergoes a structural change that restores the conjugation of the xanthene ring, leading to a bright fluorescent signal. mdpi.com This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the target molecule or process. These probes can be structurally modified to target specific organelles, such as mitochondria, or to label proteins in live cells, making them powerful tools for a wide range of bioimaging applications. mdpi.com

Cellular Membrane Visualization and Lipid Staining

This compound derivatives, particularly the compound 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, also known as Fluorol Yellow 088, are recognized as highly efficient fluorescent dyes for lipid staining. medchemexpress.com Their utility stems from their lipophilic nature, meaning they readily dissolve in fats, oils, and other lipids. This characteristic is foundational to their function as lysochromes, where staining occurs through the partitioning of the dye into the hydrophobic domains of a cell. researchgate.netresearchgate.net

The mechanism of fluorescence for many lipophilic dyes is solvatochromic; they are strongly fluorescent only within a hydrophobic environment, such as an intracellular lipid droplet, and exhibit minimal fluorescence in polar or aqueous media. wikipedia.orgnih.govnih.gov This property ensures high-contrast imaging, as the dye only becomes highly visible when localized within the target lipid structures. Fluorol Yellow 088 is valued for its high lipid specificity and the bright yellow, high-contrast images it produces, making it an excellent fluorochrome for visualizing lipid droplets and other hydrophobic cellular components. tandfonline.com

Research has demonstrated the effectiveness of Fluorol Yellow 088 in staining lipids within fresh tissue sections without the issue of forming precipitates, a common problem with other lipid stains. tandfonline.comnih.gov This stability makes it a reliable tool for various microscopy applications. nih.gov

Below is a data table summarizing the properties of Fluorol Yellow 088 for lipid staining.

PropertyDescriptionReference
Compound NameFluorol Yellow 088 (2,8-Dimethylnaphtho[3,2,1-kl]xanthene) medchemexpress.com
ApplicationFluorescent lipid staining, visualization of hydrophobic structures medchemexpress.comtandfonline.com
FluorescenceBright yellow fluorescence in lipid-rich environments tandfonline.com
Excitation Wavelength~365 nm medchemexpress.com
Emission Wavelength≥420 nm medchemexpress.com
Key AdvantageHigh lipid specificity, stable in solution, provides high-contrast images medchemexpress.comtandfonline.comnih.gov

Endosomal and Lysosomal Tracking

While specific studies on this compound for endosomal and lysosomal tracking are not prevalent, the broader class of xanthene-based fluorescent probes has been extensively developed for labeling and tracking specific cellular organelles. nih.govnih.gov Xanthene dyes, such as rhodamine and fluorescein derivatives, are foundational scaffolds for creating probes that can visualize the dynamics of endosomes and lysosomes. mdpi.comresearchgate.net

The design of these probes often involves modifying the xanthene core to create molecules that selectively accumulate in organelles with specific characteristics, such as the low pH environment of lysosomes. researchgate.net Researchers have successfully created xanthene derivatives that act as specific biomarkers for lysosomes, enabling the tracking of these organelles in living cells through fluorescence microscopy. The inherent properties of the xanthene structure—such as high fluorescence quantum yield, photostability, and good water solubility—make them ideal candidates for these applications. researchgate.net

Staining of Suberized Cell Walls and Hydrophobic Structures in Plant Tissues

A prominent application of this compound derivatives is in plant anatomy, specifically for the visualization of suberin. nih.gov Fluorol Yellow 088 is one of the most reliable and widely used stains for detecting the aliphatic components of suberin lamellae in the endodermis and exodermis of plant roots. nih.gov Suberin is a complex, hydrophobic polyester (B1180765) that forms a critical barrier in plants, regulating the movement of water and solutes and protecting against pathogens. nih.govresearchgate.net

Fluorol Yellow 088 specifically stains these lipid-rich suberin layers, causing them to fluoresce brightly yellow, which allows for clear differentiation from unlignified and lignified cell walls. tandfonline.comnih.govbotany.one This specificity provides high-contrast images that are especially useful for low-magnification surveys and detailed anatomical studies. tandfonline.com The dye has been successfully used to identify suberin lamellae in the exodermal, endodermal, and phellem cells of various plant species. tandfonline.com

Improved staining protocols have been developed to enhance the efficiency and quality of imaging. nih.govresearchgate.net These methods allow for the detailed visualization of suberin localization deep within complex root tissues and are compatible with advanced imaging techniques like confocal laser scanning microscopy for three-dimensional analysis. researchgate.netnih.gov

Biocompatibility Assessments of this compound-Labeled Materials (e.g., Nanoparticles)

The broader family of xanthene dyes is generally regarded as having excellent biocompatibility, which is a primary reason for their widespread use in biological imaging. nih.gov When these dyes are used to label materials like nanoparticles for biomedical applications, assessing the biocompatibility of the final conjugate is crucial. Organic material-based nanoparticles are often considered potential alternatives to quantum dots for in vivo cell tracking due to their superior biocompatibility. nih.gov

Drug Delivery System Research and Intracellular Localization Tracking

Fluorescent labeling is a cornerstone of research into drug delivery systems, allowing for the direct visualization and tracking of nanocarriers as they navigate the complex intracellular environment. nih.govresearchgate.net Xanthene dyes are frequently employed for this purpose due to their bright and stable fluorescence. nih.gov By labeling nanoparticles with a xanthene derivative, such as Rhodamine 123, researchers can monitor their cellular uptake, trafficking through vesicles like endosomes and lysosomes, and final destination within the cell. mdpi.com

Understanding the intracellular transport of these nanocarriers is critical, as their success is often determined by their ability to deliver a therapeutic cargo to a specific target organelle. researchgate.net Techniques like single particle tracking (SPT) combined with fluorescence microscopy provide quantitative data on the movement of these labeled nanoparticles. researchgate.netillinois.edu This information offers crucial insights into the dynamics of nanocarrier behavior, which can inform the design of more effective and intelligent drug delivery vectors. researchgate.net The covalent attachment of xanthene probes to the polymers used in nanoparticle formulation is a strategy employed to ensure the dye remains associated with the nanocarrier, providing a more accurate representation of its path. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies of xanthene derivatives are crucial for optimizing their properties as fluorescent probes for specific biological applications. researchgate.net The core xanthene structure can be systematically modified to tune its photophysical and chemical characteristics. nih.gov

A key feature of many xanthene dyes is the equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirocyclic form. nih.govnih.gov The position of this equilibrium is highly sensitive to the chemical structure. For instance, introducing electron-withdrawing groups onto the xanthene core can favor the formation of the non-fluorescent spirocyclic structure, which can be exploited to design "turn-on" probes that become fluorescent only upon reacting with a specific analyte or enzyme. nih.govmdpi.com

Furthermore, modifying the bridging atom at the 10' position of the xanthene core (traditionally oxygen) to other atoms like silicon or carbon can shift the absorbance and emission wavelengths into the near-infrared (NIR) region, which is advantageous for deep-tissue in vivo imaging. nih.gov These SAR studies guide the rational design of novel xanthene-based probes with tailored properties, such as improved cell permeability, target specificity, and responsiveness to biological stimuli. nih.govresearchgate.net

The following table summarizes key structure-activity relationships for xanthene-based fluorescent probes.

Structural ModificationEffect on PropertiesApplication/AdvantageReference
Introduction of Electron-Withdrawing Groups (EWGs)Favors the non-fluorescent, spirocyclic (closed) form.Design of "turn-on" probes; can increase cell permeability. nih.gov
Modification of Bridging Atom (e.g., O to Si, C)Shifts absorbance/emission to longer, near-infrared (NIR) wavelengths.Enables deeper tissue penetration for in vivo imaging. nih.gov
Addition of Nucleophilic Group at C2' PositionEnables equilibrium between open (fluorescent) and closed (non-fluorescent) forms.Basis for creating analyte-responsive probes and for super-resolution microscopy. nih.gov
Functionalization (O- or N-alkylation)Allows for attachment of targeting moieties or reactive groups.Development of activity-based probes for specific enzymes or biomolecules. mdpi.com

Advanced Materials and Catalytic Applications of Naphtho 3,2,1 Kl Xanthene Based Systems

Applications in Organic Electronics and Optoelectronic Materials

The rigid and planar structure of the naphtho(3,2,1-kl)xanthene core, combined with opportunities for functionalization, makes it a promising scaffold for materials in organic electronics and optoelectronics.

Fluorescent Dyes for Organic Light-Emitting Diodes (OLEDs)

Derivatives of xanthene, including those with structures analogous to this compound, are valued for their excellent photophysical properties, such as long absorption and emission wavelengths, high fluorescence quantum yields, and large extinction coefficients, making them suitable as fluorescent dyes in Organic Light-Emitting Diodes (OLEDs). nsf.gov The development of host materials is crucial for high-performance OLEDs. For instance, modifying spiro[fluorene-9,9′-xanthene] (SFX) with a diphenyltriazine (TRZ) unit has been explored to create n-type host molecules for thermally activated delayed fluorescent (TADF) OLEDs. nih.gov These materials aim to achieve high efficiency and stability in light-emitting devices.

Role of Spiro-Xanthene Architectures in Enhancing Device Performance

Spiro-xanthene architectures, such as spiro[fluorene-9,9′-xanthene] (SFX), play a crucial role in enhancing the performance of organic electronic devices. The three-dimensional spiro conformation, with its nearly perpendicular arrangement of the fluorene (B118485) and xanthene units, effectively prevents tight molecular packing and aggregation. acs.org This structural feature leads to excellent solubility for solution processing and helps in the formation of stable amorphous films with high glass transition temperatures (Tg), which is beneficial for device longevity. acs.orgresearchgate.net

In the context of OLEDs, the nonplanar configuration of the xanthene moiety assists the spiro-structure in weakening intermolecular interactions within the emissive layer. nih.gov This, combined with the insulating effect of the sp3-hybridized oxygen atom, helps in maintaining high triplet energy (T1) levels in host materials, which is critical for efficient phosphorescent and TADF OLEDs. nih.gov Research has shown that SFX-based host materials can lead to OLEDs with high external quantum efficiencies (EQEs). For example, a blue phosphorescent OLED employing an SFX-based host demonstrated a maximum EQE of 14.7%. researchgate.net Another study on TADF-OLEDs using a 3′-TRZSFX host achieved a maximum EQE of 23.0%. nih.gov

Below is a table summarizing the performance of OLEDs incorporating spiro-xanthene architectures:

Device TypeHost MaterialEmitter TypeMaximum External Quantum Efficiency (EQEmax)
TADF-OLED2′-TRZSFXTADF18.8% nih.gov
TADF-OLED3′-TRZSFXTADF23.0% nih.gov
Blue PHOLEDSFX-PFPhosphorescent14.7% researchgate.net
Green PHOLEDSFX-PFPhosphorescent13.2% researchgate.net

Development of N-Type Organic Semiconductors based on this compound Frameworks

The development of stable and high-performance n-type (electron-transporting) organic semiconductors is essential for the advancement of organic electronics, including complementary circuits and OLEDs. science.govqmul.ac.uk While p-type (hole-transporting) materials have been extensively developed, their n-type counterparts have lagged behind. qmul.ac.uk The design of n-type semiconductors often involves the use of electron-withdrawing building blocks to facilitate electron injection and transport. qmul.ac.uk

Frameworks based on this compound can be chemically modified to impart n-type characteristics. For instance, the introduction of electron-withdrawing groups, such as the diphenyltriazine (TRZ) unit, onto a xanthene-containing scaffold like spiro[fluorene-9,9′-xanthene] (SFX) has been shown to produce effective n-type host materials for OLEDs. nih.gov The strategic placement of these units can influence the lowest unoccupied molecular orbital (LUMO) level and electron transport capacity of the material. nih.gov The development of such materials based on the this compound framework holds promise for creating efficient n-type organic semiconductors.

Photostability and Near-Infrared (NIR) Fluorescence of Phosphorus-Containing Xanthene Materials

Replacing the oxygen atom in the xanthene core with a phosphorus atom, specifically a phosphine (B1218219) oxide group, has emerged as a successful strategy to create dyes with absorption and emission in the near-infrared (NIR) region. nsf.govresearchgate.net These phospha-rhodamine dyes exhibit excellent photostability, which is a critical property for various applications. researchgate.net The electron-withdrawing nature of the phosphine oxide group contributes to the bathochromic shift of the fluorescence and enhances the stability of the dye. researchgate.net

Research has demonstrated that phosphorus-containing xanthene materials, such as phospha-rhodamine dyes (PORs), are promising for applications requiring NIR fluorescence due to their ability to absorb and emit in the NIR range and their notable photostability. researchgate.net For example, phospha-rhodamine dyes have shown absorption and emission maxima around 712 nm and 740 nm, respectively. nsf.gov Furthermore, the introduction of cyclic amino donors into the structure of these dyes can further improve their photostability. researchgate.net

Laser Technology and Photodynamic Therapy (PDT) Sensitizers

Xanthene-based dyes, owing to their strong absorption and fluorescence properties, have been utilized in laser technology. researchgate.netresearchgate.net They can serve as the gain medium in dye lasers, which are known for their tunability over a wide range of wavelengths. researchgate.net The photostability of these dyes is a key factor in their performance and longevity in laser applications. researchgate.net

In the field of medicine, xanthene derivatives are investigated as photosensitizers in photodynamic therapy (PDT). metu.edu.trrsc.org PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can destroy cancer cells and pathogenic microbes. rsc.orgnih.gov Xanthene dyes are effective in generating singlet oxygen upon light activation. researchgate.net For PDT applications, it is desirable for the photosensitizer to absorb light in the near-infrared (NIR) "therapeutic window" (650–900 nm), where light penetration into tissue is maximized. rsc.orgwindows.net Modifications to the xanthene structure, such as the introduction of iodine atoms or conjugation with cyanine (B1664457) dyes, are being explored to shift their absorption into the NIR region and enhance their efficacy as PDT agents. researchgate.net

Luminescent Sensors and Molecular Switches

The inherent fluorescence of the xanthene scaffold makes it an excellent platform for the development of luminescent sensors. researchgate.net These sensors can be designed to detect a variety of analytes, including metal ions and biological molecules, through changes in their fluorescence intensity or wavelength upon interaction with the target. The design often involves incorporating a recognition moiety that selectively binds to the analyte, which in turn modulates the photophysical properties of the xanthene fluorophore. researchgate.net

Furthermore, certain derivatives of this compound, particularly those that can exist in equilibrium between a colored open form and a colorless closed form, can function as molecular switches. science.gov Naphthopyrans, for example, undergo a ring-opening reaction upon stimulation with light or mechanical force to generate intensely colored species. rsc.org This reversible transformation allows them to act as switches, with potential applications in photochromic materials and force-responsive systems. rsc.org Similarly, hindered benzo- and naphtho nih.govresearchgate.netoxazines exhibit fast switching speeds between their closed and open forms upon laser excitation. nih.gov

Catalytic Applications in Chemical Transformations

The unique structural properties of naphthoxanthene scaffolds have been leveraged to develop novel metal-free catalysts. Their rigid framework is particularly suited for creating intramolecular Frustrated Lewis Pairs (FLPs), which are highly reactive combinations of a Lewis acid and a Lewis base that are sterically prevented from neutralizing each other. This "frustration" allows the pair to activate a variety of small molecules, making them effective catalysts for important chemical transformations.

The design of efficient intramolecular FLPs hinges on the careful selection of a molecular backbone that can support both the Lewis acidic and basic moieties in a suitable orientation. The xanthene core, particularly its more rigid derivatives like naphtho[2,1,8,7-klmn]xanthene (B87203) and benzo[kl]xanthene, has been identified as a superior scaffold for phosphane-borane FLPs. proteogenix.sciencenih.govnih.gov

The key design principle involves using the rigid scaffold to enforce a greater distance between the phosphorus (Lewis base) and boron (Lewis acid) centers (the P···B distance). proteogenix.sciencenih.gov Compared to more flexible backbones like dimethylxanthene, the rigid naphthoxanthene framework prevents the Lewis acid and base from deactivating each other through adduct formation. nih.govnih.gov Theoretical studies using Density Functional Theory (DFT) have shown that this enforced separation and rigidity are crucial for enhancing the catalytic activity of the FLP system. nih.govnih.gov By modifying the xanthene backbone, researchers can fine-tune the electronic and structural factors that govern the reactivity and stability of these systems, paving the way for more efficient metal-free catalysts. nih.gov

One of the most significant applications of these advanced FLP designs is in the hydrogenation of carbon dioxide (CO2) to formic acid, a valuable chemical feedstock and potential hydrogen storage medium. DFT predictions have revealed that FLPs based on rigid naphtho[2,1,8,7-klmn]xanthene scaffolds exhibit remarkably lower energy barriers for CO2 hydrogenation compared to systems with more flexible backbones. proteogenix.sciencenih.govnih.gov

Specifically, the presence of the rigid naphthoxanthene scaffold can lead to a significant drop in the energy barrier for CO2 hydrogenation by as much as 19.2 kcal mol⁻¹ when compared to the parent dimethylxanthene-based FLP. proteogenix.sciencenih.govnih.gov This substantial reduction in the activation energy makes the catalytic process more feasible under milder experimental conditions. nih.gov The most effective derivative in these theoretical studies, which featured -Mes and -Ph(CF3)2 substituents on the phosphane and borane, was calculated to have an activation enthalpy for CO2 hydrogenation of just 6.1 kcal mol⁻¹. nih.gov

The activation of molecular hydrogen (H2) is a critical first step in any hydrogenation catalysis. The effectiveness of an FLP catalyst is often determined by its ability to heterolytically cleave the H-H bond. Xanthene-based FLPs, including those with naphthoxanthene backbones, have been investigated for their ability to activate H2. proteogenix.sciencenih.gov

Table 1: Calculated Activation Enthalpy for CO2 Hydrogenation and H2 Activation in Xanthene-Based FLPs nih.gov
FLP ScaffoldSubstituents (Phosphane/Borane)Activation Enthalpy for H2 Activation (kcal mol⁻¹)Activation Enthalpy for CO2 Hydrogenation (kcal mol⁻¹)
Dimethylxanthene-Ph / -C6F5Not specified24.5
Dimethylxanthene-Mes / -Ph(CF3)2Not specified18.9
Naphtho[2,1,8,7-klmn]xanthene-Mes / -Ph(CF3)27.76.1

Integration into Peptide Synthesis and Unnatural Amino Acid Derivatization

Information regarding the specific integration of this compound into peptide synthesis or its use in the derivatization of unnatural amino acids could not be found in the available search results. While the broader class of xanthene compounds, such as fluorescein (B123965) and rhodamine, are used as fluorescent labels for peptides, there is no evidence to suggest that the naphthoxanthene scaffold itself is incorporated into the structure of amino acids or peptides. nih.govnih.gov

Q & A

Q. What are the most efficient synthetic methodologies for preparing naphtho(3,2,1-kl)xanthene derivatives?

this compound derivatives are typically synthesized via one-pot, multi-component reactions. For example, condensation reactions involving β-naphthol, aldehydes, and Meldrum’s acid in the presence of triethylamine yield functionalized derivatives in high yields (85–92%) without chromatographic purification . Microwave-assisted synthesis is another efficient approach, reducing reaction times and improving yields (e.g., 70–85% for naphtho-fused benzotriazepines) . Characterization involves 1^1H NMR (400 MHz, DMSO-d6_6), TLC for purity, and elemental analysis .

Q. How can spectroscopic techniques be optimized to characterize this compound derivatives?

Key techniques include:

  • UV-Vis spectroscopy : Absorption maxima (λmax\lambda_{\text{max}}) correlate with HOMO→LUMO transitions (e.g., 450–550 nm for xanthene dyes) .
  • Fluorescence spectroscopy : Emission spectra (e.g., 500–650 nm) are solvent-dependent and influenced by substituents .
  • 1^1H/13^{13}C NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 6.8–8.5 ppm) and DEPT-135 for carbon hybridization .

Advanced Research Questions

Q. What computational strategies predict the optical properties of this compound derivatives?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations are critical. For example:

  • HOMO-LUMO gaps : Open-form xanthene dyes exhibit red-shifted absorption (λVt_{\text{Vt}} ~ 500 nm) due to 90% HOMO→LUMO contribution vs. 60% in closed forms .
  • Oscillator strengths : Range from 0.01 (weak transitions) to 1.74 (strong absorption), validated against experimental spectra . Software packages like Gaussian 16 with B3LYP/6-31G(d) basis sets are recommended .

Q. How can researchers design this compound-based polymers for organic solar cells (OSCs)?

Incorporate fused electron-withdrawing motifs like naphtho[1,2-c:5,6-c']bis(thiadiazole) (iNT) to enhance charge transport. Key steps:

  • Polymer design : Optimize ionization potential (e.g., 5.1–5.3 eV) and bandgap (1.7–1.9 eV) via DFT .
  • Device fabrication : Spin-coat active layers (e.g., PiNT:Y6 blend) and test power conversion efficiency (PCE >19%) using J-V curves under AM1.5G illumination .

Q. What methodologies assess the toxicological risks of this compound derivatives?

Follow tiered evaluation protocols:

  • In vitro assays : Use human cell lines (e.g., HepG2) to test cytotoxicity (IC50_{50}) and genotoxicity (Comet assay) .
  • In vivo models : Administer doses (oral/inhalation) to rodents and monitor systemic effects (e.g., hepatic/renal toxicity via serum ALT/Creatinine levels) .
  • Environmental exposure : Quantify bioaccumulation factors (BCF) using HPLC-MS in aquatic organisms .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Substituents at C-2 and C-8 positions significantly modulate activity:

  • Antitumor activity : 2,8-Dimethyl derivatives (e.g., Fluorol Yellow 088) intercalate DNA (Kb_{\text{b}} ~105^5 M1^{-1}) and inhibit topoisomerase II .
  • Antimicrobial activity : Benzotriazepine-fused derivatives (6a–l) show MIC values of 2–8 µg/mL against S. aureus via agar dilution assays .

Q. What crystallographic techniques resolve polymorphism in this compound derivatives?

Use single-crystal XRD to analyze packing motifs (e.g., π-π stacking distances of 3.4–3.6 Å) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) . Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 180–220°C) .

Q. How can structure-property relationships guide the design of this compound-based dyes?

  • Electron-donating groups (e.g., -OCH3_3) lower LUMO energy, enhancing charge transfer in D-π-A systems .
  • Spirocyclization : Reduces aggregation-caused quenching (ACQ) by isolating fluorophores, improving quantum yield (ΦF_F ~0.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.